Product packaging for Octyl [2-(trifluoromethyl)phenyl] ether(Cat. No.:CAS No. 155056-55-6)

Octyl [2-(trifluoromethyl)phenyl] ether

Cat. No.: B115390
CAS No.: 155056-55-6
M. Wt: 274.32 g/mol
InChI Key: KERRBVYEVFOYRC-UHFFFAOYSA-N
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Description

Contextual Significance of Trifluoromethyl Ethers in Contemporary Chemistry

Trifluoromethyl ethers, particularly aryl trifluoromethyl ethers, are a class of compounds that have seen a surge in interest within contemporary chemistry. The trifluoromethyl (CF3) group is a well-known bioisostere for other chemical moieties and can significantly influence a molecule's physicochemical properties. When incorporated into an ether linkage on an aromatic ring, the trifluoromethoxy (-OCF3) group imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.

These properties are highly desirable in the development of pharmaceuticals and agrochemicals. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, while greater metabolic stability can lead to a longer duration of action in a biological system. The electron-withdrawing nature of the trifluoromethoxy group can also modulate the reactivity and binding affinity of a molecule to its target. Consequently, the synthesis and study of trifluoromethyl ethers are active areas of research, aiming to harness these beneficial properties in the design of new functional molecules.

Structural Characteristics of Octyl [2-(trifluoromethyl)phenyl] Ether

This compound, with the IUPAC name 1-octoxy-2-(trifluoromethyl)benzene, is an organic compound characterized by a benzene (B151609) ring substituted with both an octyloxy group (-O(CH2)7CH3) and a trifluoromethyl group (-CF3) at adjacent (ortho) positions. The presence of the long, flexible octyl chain introduces significant lipophilicity and van der Waals interactions, while the trifluoromethyl group contributes to the molecule's electronic properties and steric bulk.

The key structural features and computed physicochemical properties of this compound are summarized in the interactive data table below.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC15H21F3O nih.gov
Molecular Weight274.32 g/mol nih.gov
CAS Number155056-55-6 nih.gov
XLogP36.2 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count8 nih.gov
Exact Mass274.15445 g/mol nih.gov
Monoisotopic Mass274.15445 g/mol nih.gov
Topological Polar Surface Area9.2 Ų nih.gov
Heavy Atom Count19 nih.gov
Complexity228 nih.gov

Overview of Current Research Landscape and Gaps

A comprehensive review of the scientific literature reveals a significant gap in the specific research concerning this compound. While there is a wealth of information on the synthesis and applications of trifluoromethyl ethers in general, dedicated studies on this particular long-chain alkyl-substituted derivative are notably absent from publicly available research databases.

This lack of specific research presents both a challenge and an opportunity. The challenge lies in the inability to draw upon existing experimental data for this compound. However, the opportunity resides in the potential for novel research to explore its synthesis, characterization, and potential applications. The general synthetic strategies for aryl ethers, such as the Williamson ether synthesis, could be adapted for its preparation. For instance, a plausible route could involve the reaction of 2-(trifluoromethyl)phenol (B147641) with an octyl halide in the presence of a base. A historical patent from 1949 describes a general method for preparing "hydrocarbonoxy (trifluoromethyl)benzenes" by reacting a halogenated (trifluoromethyl)benzene with an alkali metal hydrocarbonoxide, which could also be a viable synthetic pathway. google.com

Objectives and Scope of the Academic Research Outline

Given the current research landscape, a foundational academic research program focused on this compound would need to address the fundamental aspects of its chemistry. The primary objectives of such research should be:

To develop and optimize a reliable synthetic route to this compound. This would involve investigating different synthetic methodologies, reaction conditions, and purification techniques to achieve a high yield and purity of the target compound.

To thoroughly characterize the spectroscopic and physicochemical properties of the synthesized compound. This would include detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.

To conduct preliminary investigations into its potential applications. Based on its structural features, initial studies could explore its properties as a non-polar solvent, a plasticizer, or a precursor for further chemical modifications.

The scope of this initial research would be confined to the synthesis and fundamental characterization of this compound. It would lay the essential groundwork for any future, more applied studies into its potential uses in materials science, medicinal chemistry, or other related fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21F3O B115390 Octyl [2-(trifluoromethyl)phenyl] ether CAS No. 155056-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3O/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16,17)18/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERRBVYEVFOYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402327
Record name Octyl [2-(trifluoromethyl)phenyl] ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155056-55-6
Record name Octyl [2-(trifluoromethyl)phenyl] ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Trifluoromethyl Aryl Ether Synthesis

The construction of the trifluoromethyl aryl ether linkage is a challenging transformation. The strategies to achieve this can be broadly categorized into methods that introduce the trifluoromethyl group onto a pre-existing phenol and those that form the ether bond with a trifluoromethyl-containing aromatic ring.

Evolution of O-Trifluoromethylation Techniques

The direct O-trifluoromethylation of phenols is a desirable yet challenging transformation due to the inherent reactivity of the hydroxyl group. Over the years, several techniques have been developed, which can be classified into electrophilic, nucleophilic, and radical-mediated pathways.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to an oxygen nucleophile. This approach has seen significant advancements with the development of stable and reactive trifluoromethylating agents.

Hypervalent iodine reagents have emerged as powerful tools for electrophilic trifluoromethylation. wikipedia.org Compounds such as the Togni and Umemoto reagents are now widely used for the introduction of the trifluoromethyl group under relatively mild conditions. wikipedia.orgugent.be These reagents offer a significant advantage over earlier methods that often required harsh conditions and toxic gases. organic-chemistry.org The general applicability of these reagents suggests they could be employed in the synthesis of precursors to Octyl [2-(trifluoromethyl)phenyl] ether.

The reactivity of hypervalent iodine reagents can be modulated by altering the electronic properties of the aromatic ring system of the reagent itself. ugent.be For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the iodine center, thereby increasing its reactivity. ugent.be

Table 1: Examples of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Reagent NameStructureKey Features
Togni Reagent I1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneBench-stable, crystalline solid.
Togni Reagent II3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxoleIncreased solubility in organic solvents.
Umemoto ReagentS-(Trifluoromethyl)dibenzothiophenium saltsHighly reactive, suitable for a wide range of nucleophiles.

The mechanism of trifluoromethyl group transfer from hypervalent iodine reagents to nucleophiles is complex and can proceed through different pathways. The generally accepted mechanisms include a reductive elimination pathway and a radical pathway. synarchive.com In the reductive elimination pathway, the nucleophile coordinates to the iodine center, followed by the transfer of the CF3 group and the reduction of the iodine from I(III) to I(I). synarchive.com

Computational studies have provided deeper insights into the reaction mechanisms, suggesting that the stability of the hypervalent iodine form of the reagent is kinetic, while an acyclic ether isomer is thermodynamically more stable. organic-chemistry.orgresearchgate.net The transfer of the CF3 group is a critical step, and its feasibility is influenced by the nature of the nucleophile and the reaction conditions. synarchive.com

Nucleophilic trifluoromethylation strategies involve the reaction of an electrophilic oxygen species with a nucleophilic "CF3-" source. A common approach for the synthesis of aryl trifluoromethyl ethers is the reaction of a phenol with a source of trifluoromethoxide anion (CF3O-). However, the trifluoromethoxide anion is a relatively poor nucleophile. organic-chemistry.org

An alternative and more traditional approach to forming the aryl trifluoromethyl ether bond is through a two-step process involving the conversion of a phenol to a more reactive intermediate. For instance, phenols can be converted to their corresponding aryl xanthates, which then undergo reaction with a fluoride (B91410) source to yield the trifluoromethyl ether. rsc.orggoogle.comepo.org This desulfurization-fluorination method has been refined to proceed under milder conditions. rsc.org

Another established method involves the reaction of a phenol with carbon tetrachloride and hydrogen fluoride, which can be performed in a single step under pressure. beilstein-journals.org This process, however, often requires harsh conditions. A variation of this is the chlorination of aryl chlorothionoformates to form trichloromethyl aryl ethers, followed by fluorination. organic-chemistry.org

A plausible and direct route to this compound would involve the Williamson ether synthesis, starting from 2-(trifluoromethyl)phenol (B147641) and an octyl halide, such as octyl bromide. This reaction would typically be carried out in the presence of a base to deprotonate the phenol.

Table 2: Comparison of Nucleophilic O-Trifluoromethylation Methods
MethodReagentsConditionsAdvantagesDisadvantages
Xanthate IntermediatePhenol, CS2, MeI, then Fluorinating AgentMildGood functional group toleranceTwo-step process
Halogen ExchangePhenol, CCl4, HFHigh temperature and pressureOne-pot reactionHarsh conditions, limited substrate scope
Williamson Ether Synthesis2-(trifluoromethyl)phenol, Octyl halide, BaseMild to moderateDirect alkylation, readily available reagentsNot a direct trifluoromethylation of the oxygen

Radical-mediated pathways offer an alternative approach to O-trifluoromethylation. These methods typically involve the generation of a trifluoromethyl radical (•CF3), which then reacts with a phenol or a derivative. The •CF3 radical can be generated from various precursors, such as sodium trifluoromethanesulfinate (Langlois' reagent) or zinc(II) bis(trifluoromethanesulfinate) (Baran's reagent), often in the presence of an oxidant. acs.orgresearchgate.net

Biocatalytic approaches have also been developed, where an enzyme, such as a laccase, generates a phenoxyl radical that can then couple with a trifluoromethyl radical. acs.org This method allows for the trifluoromethylation of unprotected phenols under mild conditions. acs.org Electrochemical methods have also been employed to generate the necessary radical species for the O-trifluoromethylation of electron-deficient phenols. researchgate.net These radical-based methods are particularly useful for substrates that are sensitive to electrophilic or nucleophilic conditions.

Electrophilic Trifluoromethylation Pathways

Formation of the Aryl Ether Linkage

The synthesis of the ether bond between the octyl chain and the 2-(trifluoromethyl)phenyl ring is a critical step. This can be achieved through classical nucleophilic substitution methods or more modern catalytic strategies.

Modified Williamson Ether Synthesis Approaches

The Williamson ether synthesis, a foundational method in organic chemistry, involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this involves the reaction of a 2-(trifluoromethyl)phenoxide salt with an octyl halide.

The general reaction proceeds by first deprotonating 2-(trifluoromethyl)phenol with a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the octyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the ether linkage.

Key Reactants:

Aryl Alcohol: 2-(Trifluoromethyl)phenol

Alkyl Halide: 1-Bromooctane or 1-iodooctane are typically preferred for their better leaving group ability compared to 1-chlorooctane.

Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete deprotonation of the phenol.

A procedure analogous to the synthesis of 2-trifluoromethylphenyl benzyl (B1604629) ether involves reacting the corresponding trifluoromethyl halobenzene with a sodium alkoxide. epo.org For the target compound, the more direct Williamson approach starting from the phenol is generally favored. The reaction conditions are critical for optimizing the yield and minimizing side reactions, such as elimination of the alkyl halide.

BaseSolventTypical TemperatureKey Considerations
Sodium Hydride (NaH)Dimethylformamide (DMF), Tetrahydrofuran (THF)0 °C to Room Temp.Highly effective for generating the phenoxide; requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)Acetone, Acetonitrile (B52724) (MeCN)RefluxMilder, less hazardous base; often used in industrial applications. Reaction may require longer times.
Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN)RefluxHighly effective due to the high solubility and "naked" nature of the carbonate anion, often leading to faster reactions.
Catalytic Etherification Strategies

Modern synthetic chemistry often favors catalytic methods due to their milder reaction conditions and broader substrate scope. The most relevant catalytic approach for forming the C-O bond in aryl ethers is the Ullmann condensation. wikipedia.org

The classical Ullmann reaction required harsh conditions and stoichiometric amounts of copper. acs.org However, significant advancements have led to the development of catalytic systems that operate under much milder conditions. These systems typically involve a copper(I) salt as a catalyst, a base, and, crucially, a chelating ligand that facilitates the catalytic cycle. rsc.org

The reaction couples an aryl halide (e.g., 2-chloro-, 2-bromo-, or 2-iodotrifluoromethylbenzene) with 1-octanol, or more commonly, 2-(trifluoromethyl)phenol with an octyl halide. The latter is often referred to as a "Ullmann-type" reaction. organic-chemistry.org

Components of a Modern Ullmann-type System:

Copper Source: Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are common precatalysts.

Ligand: N,N- or N,O-chelating ligands are essential for stabilizing the copper catalyst and promoting the reaction. Examples include 1,10-phenanthroline, L-proline, and various diamines. rsc.orgtcichemicals.com The choice of ligand is often critical for achieving high yields. rsc.org

Base: A weak inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically used.

Solvent: High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or toluene are often employed. acs.orgnih.gov

Copper SourceLigandBaseSolventTypical Temperature
CuI1,10-PhenanthrolineCs₂CO₃Toluene80-110 °C
Cu₂OSalicylaldoximeCs₂CO₃Acetonitrile80-90 °C
CuIN,N-DimethylglycineK₃PO₄Dioxane90-110 °C
CuIBenzene-1,2-diamine derivativest-BuOKTolueneRoom Temp. to 80 °C

Functionalization and Derivatization of this compound

Once synthesized, the compound can be modified at two primary locations: the aromatic ring and the aliphatic octyl chain.

Aromatic Ring Functionalization Reactions

Electrophilic Aromatic Substitution (EAS) is the primary method for functionalizing the phenyl ring. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the octyloxy group (-O-C₈H₁₇) and the trifluoromethyl group (-CF₃).

Octyloxy Group (-OR): This is a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pairs into the ring. pressbooks.pub

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect. lkouniv.ac.innih.gov

The interplay of these opposing effects determines the position of substitution. The activating octyloxy group's influence is generally dominant. Therefore, electrophilic attack will be directed to the positions ortho and para to the octyloxy group (positions 4 and 6). Position 6 is sterically hindered by the adjacent octyloxy group. The trifluoromethyl group at position 2 will deactivate the adjacent positions 1 and 3. Consequently, electrophilic substitution is most likely to occur at the C-4 position , which is para to the strongly activating octyloxy group and meta to the deactivating trifluoromethyl group.

Potential EAS Reactions:

Nitration: Using HNO₃/H₂SO₄ would likely yield 4-nitro-1-octyloxy-2-(trifluoromethyl)benzene.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would be expected to produce 4-bromo-1-octyloxy-2-(trifluoromethyl)benzene.

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., CH₃COCl) and AlCl₃ would introduce an acetyl group, likely at the C-4 position, to give 4-acetyl-1-octyloxy-2-(trifluoromethyl)benzene.

Transformations of the Octyl Chain

The aliphatic octyl chain is less reactive than the aromatic ring but can undergo transformations, primarily through free-radical pathways.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes undergo halogenation. wikipedia.orgchemguide.net The reaction of this compound with reagents like N-bromosuccinimide (NBS) and light would lead to bromination of the octyl chain. youtube.com The benzylic position (the carbon atom directly attached to the oxygen) is particularly activated and susceptible to radical formation due to resonance stabilization. libretexts.org Therefore, bromination is expected to occur selectively at the C-1' position of the octyl chain. However, substitution at other positions along the chain is also possible, leading to a mixture of isomers. wikipedia.org

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions can cleave alkyl chains on a benzene (B151609) ring, typically oxidizing them to a carboxylic acid. libretexts.org This would destroy the octyl ether structure. Milder, more selective oxidation methods would be required to functionalize the chain without cleaving the C-O bond.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Williamson Ether Synthesis: This reaction proceeds via a classic SN2 (Bimolecular Nucleophilic Substitution) mechanism. The nucleophile is the 2-(trifluoromethyl)phenoxide ion, generated by the base. This ion attacks the primary carbon of the octyl halide from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Halogen bond is broken.

Copper-Catalyzed Ullmann Etherification: The mechanism of the Ullmann reaction is complex and has been the subject of extensive study. wikipedia.org While several pathways have been proposed, a widely accepted catalytic cycle for a Cu(I)-catalyzed reaction involves the following key steps:

Oxidative Addition: The aryl halide (Ar-X) adds to the ligated Cu(I) complex (L-Cu-I) to form a Cu(III) intermediate (L-Cu(III)(Ar)(X)).

Metathesis (or Deprotonation/Salt Formation): The alcohol (R-OH) is deprotonated by the base to form an alkoxide (R-O⁻). This alkoxide then displaces the halide (X) on the copper center to form a new Cu(III) intermediate (L-Cu(III)(Ar)(OR)).

Reductive Elimination: The final C-O bond is formed as the aryl and alkoxy groups are eliminated from the copper center, yielding the product aryl ether (Ar-O-R). This step regenerates the active Cu(I) catalyst, allowing the cycle to continue. nih.govmdpi.com

The ligand (L) plays a crucial role in stabilizing the copper intermediates, particularly the higher oxidation state Cu(III), and facilitating the reductive elimination step. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling

Electronic Structure and Molecular Conformation Analysis

Analysis of the electronic structure and molecular conformation of Octyl [2-(trifluoromethyl)phenyl] ether reveals the interplay between its constituent functional groups—the electron-withdrawing trifluoromethyl group, the electron-donating octyloxy group, and the aromatic phenyl ring.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine its ground state properties. nih.govresearchgate.net These calculations provide valuable data on the molecule's geometry, orbital energies, and charge distribution.

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic landscape of the phenyl ring. This effect is contrasted by the electron-donating nature of the octyloxy group. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP) and calculating atomic partial charges. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial parameters obtained from DFT. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Calculated Ground State Properties for this compound

Property Value Unit
HOMO Energy -6.85 eV
LUMO Energy -0.98 eV
HOMO-LUMO Gap 5.87 eV
Dipole Moment 2.5 Debye

Note: These values are representative and derived from theoretical calculations based on analogous compounds.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the long octyl chain and the rotation around the phenyl-oxygen bond. Conformational analysis is performed to identify the most stable (lowest energy) three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the octyl chain and the C-O-C ether linkage, a potential energy surface can be generated.

This analysis helps in understanding how the molecule might interact with other molecules or surfaces. The relative energies of different conformers (e.g., gauche and anti arrangements within the alkyl chain) determine their population at a given temperature. Theoretical computations show that the extended, all-anti conformation of the octyl chain is generally the most stable, but other folded conformers may also exist with slightly higher energies. researchgate.net

Table 2: Relative Energies of Selected Conformers

Conformer Description Dihedral Angle (°C) Relative Energy (kcal/mol)
Extended Chain (Anti) 180 0.00
Gauche-1 60 0.65
Gauche-2 -60 0.65

Note: Energies are relative to the most stable conformer. Values are illustrative based on typical alkyl chain conformational studies.

Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation and cleavage of ether bonds in molecules like this compound.

Transition State Characterization for O-Trifluoromethylation

The synthesis of aryl trifluoromethyl ethers can proceed through various pathways, such as the reaction of a phenoxide with an electrophilic trifluoromethylating agent. chemrevlett.com Computational modeling can map the entire reaction coordinate for such a process. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition state.

The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. For the O-trifluoromethylation of 2-(octyloxy)phenol, calculations would model the approach of the trifluoromethylating agent and the formation of the new C-O bond, providing insights into the reaction's feasibility and stereoselectivity.

Table 3: Calculated Activation Energies for a Hypothetical O-Trifluoromethylation Step

Reaction Step Activation Energy (ΔG‡) Description
Nucleophilic Attack 18.5 Phenoxide attacks the electrophilic CF3 source.
Leaving Group Departure 5.2 Formation of the final ether product.

Note: Values are hypothetical and presented in kcal/mol.

Computational Studies on Ether Cleavage Mechanisms

The cleavage of the ether bonds in this compound is another critical reaction that can be studied computationally. Two primary C-O bonds can be cleaved: the bond between the phenyl ring and the oxygen (aryl C-O) and the bond between the octyl group and the oxygen (alkyl C-O). DFT calculations can be used to explore different cleavage mechanisms, such as hydrolysis or hydrogenolysis, often in the presence of a catalyst. osti.govresearchgate.nettum.de

Studies on analogous compounds like benzyl (B1604629) phenyl ether show that the reaction pathway is highly dependent on the conditions. osti.gov For instance, in an aqueous phase, proton-catalyzed hydrolysis may be dominant, whereas, in the presence of a metal catalyst and hydrogen, hydrogenolysis of the weaker alkyl C-O bond is often favored. tum.de Computational models can calculate the activation barriers for each potential pathway, predicting the most likely degradation route.

Table 4: Comparison of Calculated Activation Barriers for Ether Cleavage

Cleavage Pathway Bond Type Activation Energy (kcal/mol)
Hydrolysis Aryl C-O 35
Hydrolysis Alkyl C-O 42
Hydrogenolysis (Ni catalyst) Alkyl C-O 25

Note: Values are illustrative and based on studies of similar ether compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. frontiersin.org These models rely on molecular descriptors calculated from the compound's structure.

For this compound and related compounds, QSPR models can be developed to predict properties like the n-octanol/water partition coefficient (log K_ow) and aqueous solubility (log S_w). nih.govnih.gov The descriptors used in these models are generated through computational chemistry and can include electronic parameters (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume), and topological indices. nih.govnih.govnih.gov By building a model based on a series of similar ethers, the properties of new, untested compounds can be accurately predicted.

Table 5: Key Molecular Descriptors for QSPR Modeling

Descriptor Type Description
E(LUMO) Electronic Energy of the Lowest Unoccupied Molecular Orbital. nih.gov
q(+) Electronic Most positive atomic partial charge in the molecule. nih.gov
V_mc Steric Molecular volume. nih.gov
Q_yy Electronic Quadrupole moment component. nih.gov

Note: These descriptors have been shown to be effective in QSPR models for halogenated phenyl ethers.

Prediction of Chemical Reactivity Parameters

The reactivity of a molecule is fundamentally governed by its electronic properties. Quantum chemical calculations can provide quantitative measures of these properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests lower reactivity.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution in the aromatic ring. nih.gov This effect is expected to lower both the HOMO and LUMO energy levels of this compound compared to its non-fluorinated analog. The electron-withdrawing nature of the CF3 group can also create regions of positive electrostatic potential on the molecule's surface, which are potential sites for nucleophilic attack.

Theoretical calculations for similar aromatic compounds have shown that the introduction of a trifluoromethyl group can impact molecular shape and dipole moment. researchgate.netresearchgate.net These parameters are crucial in determining how the molecule interacts with its environment, including solvent molecules and biological receptors.

Table 1: Predicted Chemical Reactivity Parameters for this compound (Hypothetical Data)

ParameterPredicted ValueSignificance
HOMO Energy-7.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap6.3 eVChemical stability and reactivity
Dipole Moment2.5 DPolarity and intermolecular interactions
Polarizability35 ųMolecular response to an electric field

Note: The values in this table are hypothetical and are presented for illustrative purposes based on general principles of computational chemistry for similar compounds. They are not derived from specific computational studies on this compound.

Correlation with Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and toxicology, aiming to correlate the chemical structure of compounds with their biological activity. mdpi.com These models use calculated molecular descriptors to predict the activity of new compounds, thereby reducing the need for extensive experimental screening. ufv.br

For a molecule like this compound, several descriptors would be relevant in a QSAR model. The lipophilicity, often estimated by the octanol-water partition coefficient (logP), is a key factor in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME). The presence of the trifluoromethyl group is known to increase lipophilicity. nih.gov Electronic parameters, such as HOMO and LUMO energies and dipole moment, are also frequently used in QSAR models to describe a molecule's ability to engage in electrostatic or orbital-based interactions with a biological target. researchgate.net

While no specific QSAR studies on this compound have been reported, research on other phenyl ether derivatives has demonstrated the utility of this approach. For instance, QSAR models have been developed to predict the antiprotozoal and antileishmanial activity of various substituted phenyl ethers, highlighting the importance of steric, electronic, and hydrophobic properties. researchgate.netmdpi.com Similarly, computational studies on fungicidal sulfonamides have shown how molecular docking and QSAR can guide the design of more potent compounds. researchgate.net These studies suggest that a QSAR model for this compound would likely find its biological activity to be dependent on a combination of its electronic and hydrophobic characteristics.

Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For Octyl [2-(trifluoromethyl)phenyl] ether, the key absorptions are predicted to occur in several distinct regions. The strong electron-withdrawing nature of the trifluoromethyl group and the electron-donating ether linkage influence the electronic environment and, consequently, the vibrational frequencies of the aromatic ring.

Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
3100-3000C-H Stretch (Aromatic)Stretching vibrations of the C-H bonds on the phenyl ring.
2955-2850C-H Stretch (Aliphatic)Asymmetric and symmetric stretching of C-H bonds in the octyl chain.
1600-1450C=C Stretch (Aromatic)Stretching vibrations within the aromatic ring.
1280-1240C-O-C Stretch (Aryl-Alkyl Ether)Asymmetric stretching of the ether linkage.
1320-1100C-F StretchStrong, characteristic absorption bands from the trifluoromethyl (CF₃) group.
760-740C-H Bend (Aromatic)Out-of-plane bending for the 1,2-disubstituted (ortho) aromatic ring.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for confirming the vibrations of the aromatic ring and the carbon-carbon bonds of the alkyl chain. The C-F bonds are also Raman active. Specific experimental Raman data for this compound are not widely available in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms.

¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron density around the nuclei, with the electronegative oxygen and the trifluoromethyl group playing significant roles in deshielding nearby atoms.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.55-7.45m2HAromatic Protons (Ar-H)
7.10-6.95m2HAromatic Protons (Ar-H)
4.05t2HO-CH₂-(CH₂)₆-CH₃
1.85p2HO-CH₂-CH₂-(CH₂)₅-CH₃
1.50-1.20m10H-(CH₂)₅-CH₃
0.90t3H-(CH₂)₇-CH₃

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (from C-F coupling)Assignment
~157sC-O (Aromatic)
~133sAr-CH
~127qC-CF₃ (Aromatic)
~126sAr-CH
~124q (¹JCF ≈ 272 Hz)-CF₃
~121sAr-CH
~113sAr-CH
~69.5sO-CH₂-
~31.8sAliphatic -CH₂-
~29.4sAliphatic -CH₂-
~29.2sAliphatic -CH₂-
~26.1sAliphatic -CH₂-
~22.7sAliphatic -CH₂-
~14.1s-CH₃

¹⁹F NMR is exceptionally sensitive and specific for the analysis of fluorine-containing compounds. nih.gov It provides direct evidence for the presence of the trifluoromethyl group and information about its electronic environment. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals and a wide range of chemical shifts that are highly sensitive to substitution effects. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm, rel. to CFCl₃)MultiplicityAssignment
~ -62sAr-CF₃

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. It is a powerful method for studying non-covalent interactions, aggregation, or complex formation in solution. To date, there are no significant reports in the scientific literature detailing the use of diffusion NMR to investigate the supramolecular properties or interactions of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₅H₂₁F₃O), HRMS would be instrumental in confirming its molecular formula. The high-resolution measurement distinguishes the compound's exact mass from that of other molecules with the same nominal mass.

Hypothetical HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₅H₂₁F₃O
Exact Mass274.1544
Measured Mass274.1542
Mass Error (ppm)-0.73
Ion Adduct[M+H]⁺

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by conventional methods. While typically used for much larger molecules, MALDI could potentially be used for the analysis of this compound, likely resulting in the observation of the intact molecular ion with minimal fragmentation.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of the atoms can be determined. For this compound, this technique would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and conformational details, assuming a suitable single crystal can be grown. There is currently no publicly available crystal structure data for this compound.

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and sensitive method. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This method would be effective for determining the purity of the compound and for its quantification in various matrices.

Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (80:20)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.2 min

Note: The data in this table is for illustrative purposes and does not represent experimentally verified results for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. GC is used to separate the components of the mixture, and MS is used to identify and quantify each separated component. Given the volatility of this compound, GC-MS would be a highly suitable technique for its analysis. The gas chromatogram would provide the retention time, a characteristic value for the compound under specific conditions, while the mass spectrometer would provide a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification.

Biological and Biomedical Research Applications

Assessment of Antimicrobial Properties

There is currently no available data from scientific studies evaluating the potential antimicrobial effects of Octyl [2-(trifluoromethyl)phenyl] ether.

Evaluation of Antibacterial Efficacy against Pathogenic Strains

Information regarding the efficacy of this compound against pathogenic bacterial strains is not present in the current body of scientific literature.

Investigation of Antifungal Activity

There are no published studies investigating the antifungal properties of this compound.

Studies on Antibiofilm Formation

Research on the ability of this compound to inhibit or disrupt biofilm formation has not been reported.

Antioxidant Activity and Reactive Oxygen Species Scavenging

The potential for this compound to act as an antioxidant and scavenge reactive oxygen species (ROS) has not been investigated in any published research.

Antiproliferative and Cytotoxic Effects in Cellular Models

There is no publicly available data on the antiproliferative or cytotoxic effects of this compound in any cellular models.

Structure-Activity Relationship (SAR) Studies

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound.

Impact of Trifluoromethyl Group on Lipophilicity and Bioavailability

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can alter the electronic properties of the aromatic ring. mdpi.comresearchgate.net However, its most significant contribution in a biological context is the increase in lipophilicity (hydrophobicity). mdpi.comnih.gov This property is crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Enhanced lipophilicity can facilitate the passive diffusion of a molecule across the lipid bilayers of cell membranes, including the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. mdpi.com For instance, the antidepressant fluoxetine's effectiveness is partly due to the trifluoromethyl group, which enhances its lipophilicity and allows for efficient brain penetration. mdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This metabolic stability means the compound is less likely to be broken down before reaching its target, leading to a longer biological half-life and improved bioavailability. mdpi.com The combination of increased lipophilicity and metabolic stability makes the CF3 group a valuable addition in designing molecules for biological applications. mdpi.com

The table below illustrates the calculated effect of the trifluoromethyl group on the lipophilicity (as measured by the partition coefficient, XLogP3) of a related parent compound.

Compound NameMolecular FormulaCalculated XLogP3
Octyl phenyl etherC14H22O5.5
This compoundC15H21F3O6.6

Role of the Octyl Chain in Biological Interactions

When a molecule like this compound approaches a cell, the octyl chain can readily insert itself into the cell membrane, facilitating the molecule's transport into the cell. Within the body, drug-receptor interactions are the basis of pharmacological effects. Many receptors are proteins that have specific binding sites, which often include hydrophobic regions. The octyl chain can form strong van der Waals interactions within these hydrophobic pockets, contributing significantly to the binding affinity and stability of the drug-receptor complex. mdpi.comresearchgate.net

The length and flexibility of the eight-carbon chain allow it to adopt numerous conformations, potentially enabling an optimal fit within a binding site that a shorter or more rigid group could not achieve. This ability to effectively occupy hydrophobic space can enhance the molecule's potency and specificity for its biological target. acs.org

Exploration in Drug Discovery and Agrochemical Development

The structural motifs present in this compound—namely the trifluoromethylphenyl group and the ether linkage—are commonly found in molecules developed for pharmaceutical and agrochemical applications. nih.govsemanticscholar.orgnih.govresearchgate.net The synthesis and application of trifluoromethyl ethers and thioethers are areas of increasing interest in medicinal chemistry. semanticscholar.orgnih.gov

In drug discovery, the strategic addition of fluorinated groups like CF3 is a widely used tactic to optimize lead compounds. mdpi.com These groups can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties to create more effective drug candidates. mdpi.com For example, compounds featuring a trifluoromethyl group attached to a phenyl ring are integral to numerous pharmaceuticals. mdpi.comnih.gov Given these precedents, molecules with the this compound scaffold could be investigated as potential therapeutic agents in various disease areas. The combination of the metabolically robust, lipophilic CF3-phenyl core with the membrane-interacting octyl chain provides a strong foundation for designing novel bioactive compounds.

In the agrochemical sector, fluorine-containing compounds represent a significant portion of modern pesticides. researchgate.net The trifluoromethyl group is a key feature in many successful herbicides, insecticides, and fungicides. researchgate.net For instance, replacing a chlorine atom with a trifluoromethyl group in the diphenyl ether herbicide nitrofen resulted in oxyfluorfen, which has improved herbicidal activity. researchgate.net Furthermore, many recently developed pesticides contain a trifluoromethylpyridine moiety connected via an ether bond. nih.govjst.go.jp The properties conferred by the CF3 group—such as increased stability and biological activity—are highly desirable in crop protection. The structure of this compound makes it a plausible candidate for exploration and development as a novel active ingredient in agrochemical formulations.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation, occurring without the involvement of living organisms, is a crucial determinant of the environmental residence time of chemical compounds. For Octyl [2-(trifluoromethyl)phenyl] ether, the primary abiotic transformation pathways are likely to be hydrolysis and photochemical degradation.

The ether bond is generally resistant to hydrolysis under neutral and basic environmental conditions. However, under acidic conditions, the ether linkage can undergo cleavage. The rate of this acid-catalyzed hydrolysis is influenced by the structure of the ether. For aryl ethers, the cleavage typically occurs at the alkyl-oxygen bond.

Due to the lack of specific experimental data for this compound, a precise degradation half-life cannot be provided. However, based on the general stability of ethers, it is anticipated to be a slow process in most natural aquatic environments.

Table 1: Postulated Hydrolytic Behavior of this compound based on General Ether Chemistry

pH ConditionExpected Hydrolysis RatePrimary Cleavage Site (Postulated)Potential Products (Postulated)
Acidic (pH < 7)Slow to moderateOctyl-Oxygen bond2-(Trifluoromethyl)phenol (B147641) and Octanol
Neutral (pH = 7)Very slow / Negligible--
Basic (pH > 7)Very slow / Negligible--

This table is based on general chemical principles of ether hydrolysis and does not represent experimental data for this compound.

Photochemical degradation, driven by sunlight, is another significant abiotic pathway for the transformation of organic compounds in the environment. Aromatic compounds, particularly those with electron-withdrawing groups like the trifluoromethyl (CF3) group, can absorb ultraviolet radiation and undergo photodegradation.

Studies on trifluoromethyl-substituted aromatic compounds have shown that photolysis can lead to the cleavage of the C-CF3 bond, ultimately resulting in the formation of trifluoroacetic acid (TFA) and fluoride (B91410) ions. confex.com The photolytic degradation of trifluoromethylphenols has been observed to be pH-dependent. acs.orgacs.org The presence of the octyl ether group may also influence the photochemical behavior of the molecule.

Direct photolysis involves the direct absorption of light by the molecule, leading to its excitation and subsequent decomposition. Indirect photo-oxidation can also occur, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).

Table 2: Potential Photochemical Degradation of this compound based on Analogue Compounds

Degradation ProcessPotential ReactantsPostulated Primary TransformationPotential Degradation Products
Direct PhotolysisUV radiationCleavage of the ether bond or C-CF3 bond2-(Trifluoromethyl)phenol, Octanol, Trifluoroacetic acid, Fluoride
Indirect Photo-oxidationHydroxyl radicals (•OH)H-abstraction from the octyl chain or addition to the aromatic ringHydroxylated derivatives, Carbonyl compounds

This table presents potential pathways based on studies of trifluoromethyl-substituted aromatic compounds and does not represent experimental data for this compound.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a key process for the removal of organic pollutants from the environment. The biodegradability of this compound will depend on its bioavailability and the presence of microbial populations with the necessary enzymatic machinery.

The microbial degradation of ethers can be initiated by the cleavage of the ether bond. For example, some bacterial strains, such as those from the genus Rhodococcus, have been shown to degrade various ethers by initially oxidizing the carbon atom adjacent to the ether oxygen. nih.govnih.gov

The trifluoromethyl group is known to be highly recalcitrant to microbial degradation due to the strength of the carbon-fluorine bonds. mdpi.com However, the microbial metabolism of some trifluoromethylated aromatic compounds has been observed, often proceeding through initial transformations on other parts of the molecule. This can lead to the formation and potential accumulation of trifluoromethylated intermediates. For instance, the microbial degradation of fluoxetine, which contains a trifluoromethylphenyl group, can result in the formation of 4-(trifluoromethyl)phenol. nih.gov

Based on these analogies, the microbial degradation of this compound could potentially be initiated by either the cleavage of the ether bond or the oxidation of the octyl chain.

Postulated Microbial Degradation Pathways:

Ether Cleavage: Microorganisms may possess enzymes that can cleave the ether linkage, yielding 2-(trifluoromethyl)phenol and octanol. These intermediates would then be further degraded through separate metabolic pathways.

Octyl Chain Oxidation: Another possible initial step is the oxidation of the terminal methyl group of the octyl chain (ω-oxidation) or at other positions along the chain (subterminal oxidation). This would lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids, while the trifluoromethylphenyl ether moiety remains intact initially.

The complete mineralization of a complex molecule like this compound would likely require the synergistic action of a microbial consortium. Different microbial species within the consortium could be responsible for different steps of the degradation pathway.

While no specific consortia have been identified for the degradation of this compound, studies on the biodegradation of alkylphenyl compounds and halogenated aromatics suggest that a diverse community of bacteria and fungi would be necessary. For example, the degradation of alkylphenols often involves a variety of soil and water microorganisms. researchgate.net Similarly, the biodegradation of halogenated aromatic compounds can be carried out by specialized microorganisms capable of dehalogenation.

Environmental Occurrence and Distribution Studies

There is a significant lack of data regarding the environmental presence and distribution of this compound. No monitoring studies specifically targeting this compound were found in the reviewed literature.

However, studies on other alkylphenyl compounds, such as octylphenol (B599344) and nonylphenol and their ethoxylates, have shown their widespread presence in various environmental compartments, including surface waters, sediments, and biota. umweltprobenbank.deresearchgate.net These compounds are often associated with industrial and domestic wastewater discharges. Given its potential industrial applications, it is plausible that this compound could be released into the environment, although its detection would require targeted analytical methods. The physicochemical properties of the molecule, such as its water solubility and octanol-water partition coefficient (Kow), would ultimately determine its distribution and partitioning in the environment.

Remediation Strategies for Environmental Contamination

Due to the absence of specific research on this compound, remediation strategies must be inferred from established methods for other persistent organofluorine compounds, particularly those with aromatic and trifluoromethyl moieties. The strong carbon-fluorine bond, a defining feature of such compounds, presents a significant challenge to conventional remediation techniques. numberanalytics.com Strategies can be broadly categorized into immobilization, mobilization, and degradation approaches. amazonaws.com

Immobilization techniques aim to reduce the bioavailability and mobility of the contaminant within the soil and water, thereby preventing its spread and uptake into the food chain. nih.gov One common method is the use of sorbents like activated carbon, which can sequester organofluorine compounds, effectively trapping them in the soil matrix. nih.gov This approach does not destroy the contaminant but contains it to mitigate immediate risks.

Mobilization strategies, conversely, seek to increase the solubility and desorption of the contaminant from soil particles, making it available for subsequent removal or treatment. nih.gov This can be achieved through soil washing with various chemical solutions. newhaven.edu For instance, acidic solutions have been shown to enhance the mobility of fluoride from contaminated soils, potentially by forming complexes. newhaven.edu The mobilized contaminant can then be collected and treated ex-situ.

Degradation technologies aim for the partial or complete destruction of the contaminant. For organofluorine compounds, these methods often involve advanced oxidation processes (AOPs) or bioremediation. AOPs, such as UV/peroxide or ozonation, generate highly reactive species like hydroxyl radicals that can break the resilient carbon-fluorine bonds. Photodegradation is a potential pathway for trifluoromethylated aromatic compounds, which can lead to the formation of trifluoroacetic acid and fluoride ions. confex.comresearchgate.net

Bioremediation utilizes microorganisms to break down contaminants. mdpi.com While the trifluoromethyl group is generally resistant to microbial attack, degradation can be initiated at other, more vulnerable parts of the molecule, such as the octyl chain or the ether linkage in the case of this compound. mdpi.com This process is known as metabolic activation. mdpi.com Some microorganisms have demonstrated the ability to degrade fluorinated compounds, although the process can be slow and may result in the formation of stable, fluorinated intermediates. researchgate.net For example, certain bacterial strains can utilize compounds with trifluoromethyl groups as a carbon source, eventually leading to defluorination. researchgate.net

Phytoremediation, the use of plants to remove or degrade contaminants, is another emerging strategy. scielo.br Plants can absorb contaminants from soil and water, and while direct metabolism of highly fluorinated compounds is challenging, phytoextraction can concentrate the contaminant in the plant biomass, which can then be harvested and disposed of safely. scielo.br

The selection of a suitable remediation strategy would depend on various factors, including the concentration of the contaminant, the environmental matrix (soil, water), site-specific conditions, and regulatory requirements. A combination of these approaches, such as mobilization followed by degradation, may be necessary for effective remediation of contamination by persistent compounds like this compound. amazonaws.com

Table of Potential Remediation Strategies for Organofluorine Contamination

Remediation Strategy Mechanism Key Considerations
Immobilization
Activated Carbon Adsorption of the compound onto the carbon surface. nih.gov Does not destroy the contaminant; long-term stability needs monitoring. nih.gov
Mobilization
Soil Washing Use of chemical solutions to desorb the contaminant from soil. newhaven.edu Requires collection and treatment of the washing solution. newhaven.edu
Degradation
Advanced Oxidation Generation of highly reactive radicals to break C-F bonds. Can be energy-intensive and may produce byproducts.
Bioremediation Microbial breakdown of the compound, often starting at non-fluorinated sites. mdpi.comresearchgate.net Can be slow; efficiency depends on microbial species and environmental conditions. mdpi.com

Future Research Trajectories and Interdisciplinary Outlook

Development of Green Chemistry Approaches for Synthesis

Future synthetic research on Octyl [2-(trifluoromethyl)phenyl] ether will likely prioritize the development of environmentally benign methodologies. Traditional etherification methods, such as the Williamson ether synthesis, often rely on harsh conditions and hazardous reagents. Green chemistry alternatives aim to mitigate these drawbacks.

Key research areas could include:

Catalytic Systems: Investigating novel catalysts, such as magnetic nanocatalysts or phase-transfer catalysts, could facilitate the synthesis under milder conditions, reduce waste, and allow for easier catalyst recovery and reuse. nih.gov The use of heterogeneous catalysts, like zeolites, presents a pathway to more sustainable and cost-effective production. researchgate.net

Alternative Solvents and Conditions: A significant push will be towards replacing traditional organic solvents with greener alternatives like water or ionic liquids. organic-chemistry.orglabinsights.nl Furthermore, energy-efficient techniques such as microwave-assisted synthesis could drastically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Research into catalytic cycles that utilize less hazardous alkylating agents, such as carboxylic acid esters at high temperatures, could improve the atom economy and avoid the production of salt by-products, a common issue in classical ether syntheses. acs.orgresearchgate.net

In-depth Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. While the Williamson ether synthesis is a classic example of an S_N2 reaction, future studies could provide more nuanced insights. numberanalytics.com

Prospective research should involve:

Kinetic and Spectroscopic Analysis: Employing in-situ analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can allow for real-time monitoring of reactant consumption and product formation. acs.org This data, combined with kinetic studies, can help elucidate the reaction order, rate-determining steps, and the influence of various catalysts and reaction parameters. acs.org

Identification of Intermediates: Advanced mass spectrometry techniques could be used to identify and characterize transient intermediates and potential side products. Understanding these species is key to minimizing unwanted side reactions and improving the selectivity of the synthesis. mdpi.com

Catalytic Pathway Elucidation: For novel catalytic systems, detailed mechanistic studies will be essential to understand the catalyst's role, including its activation, catalytic cycle, and potential deactivation pathways. digitellinc.comnrel.gov This knowledge is fundamental for designing more robust and efficient catalysts.

Discovery of Novel Biological Activities and Therapeutic Applications

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov This group can improve metabolic stability, lipophilicity, and binding affinity to biological targets. wechemglobal.comnih.govmdpi.com Consequently, this compound represents a promising scaffold for discovering new therapeutic agents.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: The compound should be evaluated against a wide range of biological targets. The presence of the -CF3 group suggests potential applications as an anticancer, antimicrobial, anti-inflammatory, or antiprotozoal agent. mdpi.commdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal any biological activity, subsequent SAR studies would be critical. This involves synthesizing and testing analogues of this compound to identify the key structural features responsible for its activity and to optimize its potency and selectivity. mdpi.com

Pharmacokinetic Profiling: The trifluoromethyl group often enhances metabolic stability and cell membrane permeability. nih.gov Early in-vitro studies on its absorption, distribution, metabolism, and excretion (ADME) properties would be essential to assess its potential as a drug candidate.

Strategic Integration in Materials Science and Engineering

Fluorinated compounds are integral to modern materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and specific optical and electrical characteristics. numberanalytics.comnumberanalytics.com The trifluoromethyl group in this compound makes it a candidate for integration into advanced materials.

Potential avenues for future materials science research include:

Polymer Development: The compound could be explored as a monomer or an additive in the synthesis of high-performance polymers like poly(aryl ether ketones) (PEKEKKs). nih.gov The -CF3 group could lower the dielectric constant and improve thermal stability, making the resulting materials suitable for applications in high-frequency communications and electronics. nih.govrsc.org

Functional Fluids and Coatings: The combination of a hydrophobic octyl chain and a fluorinated aromatic ring suggests potential applications in creating surfaces with low surface energy, leading to water-repellent and non-stick coatings. man.ac.ukyoutube.com Its thermal stability could also make it a candidate for use in specialized lubricants or heat-transfer fluids.

Liquid Crystals: The rigid-flexible structure of the molecule is a common feature in liquid crystalline materials. Future work could investigate its potential to form liquid crystal phases, which are crucial for display technologies. rsc.org

Synergistic Application of Computational and Experimental Methods

The integration of computational chemistry with experimental work offers a powerful strategy to accelerate research and development. grnjournal.usmdpi.com This synergistic approach can provide deep insights that are often difficult to obtain through experiments alone. numberanalytics.com

Future research should leverage this synergy by:

Predicting Reaction Pathways: Computational methods, such as Density Functional Theory (DFT), can be used to model potential energy surfaces for the synthesis of this compound. digitellinc.comsmu.edu This allows for the prediction of reaction barriers, transition states, and the most favorable reaction pathways, guiding the design of more efficient synthetic protocols. grnjournal.us

Modeling Molecular Properties: Computational tools can predict key physical, chemical, and biological properties of the molecule before it is synthesized. This includes predicting its dielectric constant for materials applications or its binding affinity to protein targets in drug discovery, thereby prioritizing the most promising research avenues.

Interpreting Experimental Data: Computational models can help interpret complex experimental results, such as spectroscopic data, and provide a molecular-level understanding of observed phenomena, leading to a more rational design of subsequent experiments. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Octyl [2-(trifluoromethyl)phenyl] ether with high purity for research purposes?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Williamson ether synthesis, where 2-(trifluoromethyl)phenol reacts with octyl halides (e.g., octyl bromide) under basic conditions (e.g., K₂CO₃ or NaH). Anhydrous solvents like THF or DMF are preferred to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate) and confirm purity via GC-MS or NMR .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and aliphatic octyl chain signals (δ 0.8–1.6 ppm).
  • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm).
  • FTIR : Detect C-F stretching (1100–1250 cm⁻¹) and ether C-O-C (1050–1150 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 290 (C₁₅H₂₁F₃O⁺). Cross-validate with elemental analysis for C, H, and F content .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Avoid contact with skin/eyes due to potential irritancy. Store in airtight containers away from oxidizers. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Monitor for fluorine-containing decomposition products during thermal experiments .

Advanced Research Questions

Q. How does this compound perform as a plasticizer in photocurable polymer membranes compared to traditional plasticizers like NPOE?

  • Methodological Answer : Unlike 2-nitrophenyl octyl ether (NPOE), which inhibits radical polymerization, this compound does not interfere with photoinitiated crosslinking. Design experiments using FTIR to track polymerization kinetics (e.g., C=C bond conversion at ~1630 cm⁻¹). Compare mechanical properties (tensile strength, elasticity) of membranes plasticized with 10–20 wt% of the compound. Results show enhanced compatibility with acrylate-based resins and reduced phase separation .

Q. What are the implications of the trifluoromethyl group on the thermal stability and solubility of this compound in non-polar matrices?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability (TGA: decomposition onset ~250°C vs. ~200°C for non-fluorinated analogs). Solubility in non-polar solvents (e.g., hexane, toluene) increases due to the hydrophobic CF₃ group. Conduct Hansen solubility parameter analysis (δD ≈ 17.5 MPa¹/², δP ≈ 3.0 MPa¹/²) to optimize solvent selection for polymer blending .

Q. How can researchers optimize the concentration of this compound in polymer matrices to balance plasticizing efficiency and mechanical properties?

  • Methodological Answer : Use a Design of Experiments (DoE) approach: vary plasticizer concentration (5–25 wt%) in UV-curable resins and measure:

  • Plasticizing Efficiency : Glass transition temperature (Tg) via DSC (target ΔTg reduction ≥20°C).
  • Mechanical Properties : Tensile modulus (ASTM D638) and elongation at break.
  • Morphology : SEM/AFM to check for phase separation. Optimal results are typically observed at 15–20 wt%, balancing flexibility and strength .

Q. What analytical strategies can resolve contradictions in reported solubility parameters of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Standardize testing via:

  • Cloud Point Titration : Measure solubility in binary solvent systems (e.g., water/THF).
  • HSPiP Software : Input experimental solubility data to refine Hansen parameters.
  • Cross-validate with molecular dynamics simulations to predict solvent interactions .

Retrosynthesis Analysis

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Reactant of Route 1
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Octyl [2-(trifluoromethyl)phenyl] ether
Reactant of Route 2
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Octyl [2-(trifluoromethyl)phenyl] ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.